2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride is an organic compound with the molecular formula C11H13NO2·HCl. This compound is known for its unique structure, which includes an indane moiety fused with an amino acid. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . It is plausible that this compound operates in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives have been found to possess various biological activities , it is plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and glycine.
Condensation Reaction: 2,3-dihydro-1H-indene undergoes a condensation reaction with glycine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Hydrogenation: Using advanced catalysts to enhance the hydrogenation step, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the indane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Fully saturated indane derivatives.
Substitution Products: N-substituted amino acid derivatives.
Scientific Research Applications
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride: A closely related compound with similar structural features.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Another indane derivative with different functional groups
Uniqueness
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride stands out due to its specific combination of an indane moiety and an amino acid, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9;/h1-4,9-10H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVULXNCUEOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.